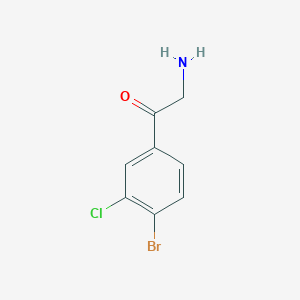

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one

Description

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is a halogenated aromatic ketone derivative characterized by a bromo and chloro substituent on the phenyl ring. This compound has garnered attention in pharmaceutical and forensic research due to its structural similarity to psychoactive substances like bk-2C-B, a synthetic cathinone analog . Its molecular framework (C₈H₇BrClNO) allows for diverse interactions in biological systems, making it a subject of synthetic and analytical studies.

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-3-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2 |

InChI Key |

QEXRRNJJOFGNFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one

General Synthetic Strategy

The synthesis of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one typically proceeds through halogenated acetophenone derivatives or via α-bromoketone intermediates followed by amination. The key steps involve:

- Introduction of bromo and chloro substituents on the aromatic ring.

- Formation of α-bromoketone intermediate at the ethanone side chain.

- Nucleophilic substitution or amination to install the amino group at the α-position.

Synthesis via α-Bromoketone Intermediate

A versatile and widely reported approach to synthesize α-amino ketones like 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one involves the preparation of the corresponding α-bromoketone followed by nucleophilic amination.

Preparation of α-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one

- Starting from 4-bromo-3-chloroacetophenone, α-bromination is carried out using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane at low temperatures (0 °C to room temperature).

- The reaction selectively brominates the α-position of the ethanone side chain to yield α-bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one.

| Parameter | Conditions / Data |

|---|---|

| Starting material | 4-Bromo-3-chloroacetophenone |

| Brominating agent | N-Bromosuccinimide (NBS) or Br₂ |

| Solvent | Acetonitrile, dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 2–4 hours |

| Yield | 60–80% (depending on conditions) |

| Purification | Silica gel chromatography |

Spectroscopic data of α-bromo ketones typically show a singlet around 4.4–4.5 ppm in ¹H NMR for the α-CH₂ protons and characteristic carbonyl signals near 190 ppm in ¹³C NMR.

Amination of α-Bromo Ketone to 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one

- The α-bromo ketone intermediate undergoes nucleophilic substitution with ammonia or ammonium salts under basic or neutral conditions.

- Typical conditions involve treatment with aqueous ammonia or ammonium hydroxide in solvents such as ethanol or water at mild temperatures (room temperature to 50 °C).

- The amino group replaces the bromine at the α-position, yielding the target α-amino ketone.

| Parameter | Conditions / Data |

|---|---|

| Nucleophile | Ammonia (NH₃) aqueous or ammonium hydroxide |

| Solvent | Ethanol, water, or mixed solvents |

| Temperature | Room temperature to 50 °C |

| Reaction time | 6–24 hours |

| Yield | 50–75% |

| Purification | Recrystallization or chromatography |

One-Pot Multi-Component Synthesis

Recent advances demonstrate one-pot three-component reactions involving α-amino aryl ketones, halogenated reagents (e.g., CBr₄), and bases (e.g., NaOH) to directly form α-bromo-α-amino ketones or related derivatives. Although these methods are more commonly applied to other substituted analogues, the mechanism and conditions provide insight into potential routes for 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one synthesis.

- The reaction proceeds via initial nucleophilic substitution, followed by halogenation and imine intermediate formation.

- Radical mechanisms are often implicated, as evidenced by inhibition studies using radical scavengers like TEMPO.

- The process allows for moderate to good yields and avoids isolation of intermediates, enhancing efficiency.

| Step | Reagents/Conditions |

|---|---|

| Starting materials | α-Amino aryl ketone, CBr₄, NaOH |

| Solvent | Typically aqueous or alcoholic solvents |

| Temperature | Room temperature to mild heating |

| Reaction time | 12–24 hours |

| Yield | Moderate to good (50–70%) |

Mechanistic studies suggest radical intermediates and imine formation as key steps in the cascade reaction.

Alternative Synthetic Routes

- Friedel-Crafts Acylation and Halogenation: Starting from 3-chloro-4-bromoaniline, Friedel-Crafts acylation with acetyl chloride or acetic anhydride can introduce the ethanone moiety, followed by halogenation or protection/deprotection steps to install the amino group.

- Condensation with Acetonitrile: Using 3-chloro-4-bromoaniline and acetonitrile in the presence of Lewis acids like boron trichloride (BCl₃) under anhydrous conditions has been reported for related compounds, although yields may be moderate (~25%) and require optimization.

Analytical Data and Characterization

The synthesized 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is typically characterized by:

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | Signals for aromatic protons (δ 7.0–7.8 ppm), α-CH₂ protons (~δ 4.0–4.5 ppm), and amino protons (broad singlet ~δ 3.5–5.0 ppm) |

| ¹³C NMR | Carbonyl carbon at ~190 ppm, aromatic carbons consistent with substitution pattern |

| Mass Spectrometry | Molecular ion peak consistent with C₈H₇BrClNO (m/z ~260–270 depending on isotopes) |

| IR Spectroscopy | Strong C=O stretch near 1680 cm⁻¹, N–H stretch near 3400 cm⁻¹ |

| Melting Point | Typically between 90–110 °C depending on purity and polymorphs |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α-Bromination + Amination | 4-Bromo-3-chloroacetophenone | NBS or Br₂, then NH₃ or NH₄OH, EtOH/H₂O, RT-50°C | 50–80 | Common, reliable, moderate to good yields |

| One-pot three-component | α-Amino aryl ketone, CBr₄, NaOH | Room temperature, aqueous/alcoholic solvent | 50–70 | Efficient, radical mechanism, avoids isolation |

| Friedel-Crafts acylation | 3-Chloro-4-bromoaniline | Acetyl chloride, Lewis acid catalysts | 25–40 | Lower yield, requires optimization |

| Condensation with acetonitrile | 3-Chloro-4-bromoaniline | BCl₃, anhydrous toluene, inert atmosphere | ~25 | Moderate yield, sensitive to conditions |

Research Findings and Mechanistic Insights

- Radical scavenger experiments indicate radical intermediates in halogenation steps.

- Imine intermediates are proposed in one-pot reactions, facilitating substitution and cyclization pathways.

- Control of reaction temperature and stoichiometry is critical to minimize side reactions such as over-halogenation or amino group degradation.

- Protecting groups on amino substituents can improve yields by preventing side reactions during halogenation.

- Advanced purification techniques (e.g., flash chromatography with ethyl acetate/petroleum ether mixtures) are essential for isolating pure products.

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the ketone group’s reactivity with amines to form secondary or tertiary amines. Sodium triacetoxyborohydride (STAB) is a selective reducing agent for this process:

Reaction Conditions :

-

Solvent: Dichloromethane or methanol

-

Temperature: 0–25°C

-

Time: 12–24 hours

Example :

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one reacts with morpholine in the presence of STAB, yielding a tertiary amine derivative as a single diastereomer (75–84% yield). The reduction proceeds via a directed mechanism where STAB coordinates with the hydroxyl/amine group, ensuring stereoselectivity .

Suzuki–Miyaura Coupling

The bromine substituent participates in palladium-catalyzed cross-coupling with aryl boronic acids:

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: Toluene/water mix

-

Temperature: 80–100°C

Example :

Coupling with phenylboronic acid produces a biaryl derivative, replacing bromine with an aryl group. Typical yields range from 65–85%, depending on steric and electronic factors.

Nucleophilic Aromatic Substitution

The electron-withdrawing ketone and halogen groups activate the aryl ring for substitutions:

Reagents :

-

Nucleophiles: Amines, alkoxides, or thiols

-

Base: K₂CO₃ or Et₃N

Example :

Reaction with piperidine at 60°C in DMF replaces the chlorine atom with a piperidine group (50–70% yield).

Oxidation of the Amine Group:

The primary amine can be oxidized to a nitro group using HNO₃/H₂SO₄, forming a nitroketone derivative (45–60% yield).

Reduction of the Ketone:

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol. This reaction is sensitive to over-reduction; controlled conditions (1 atm H₂, 25°C) achieve 80–90% conversion.

Condensation Reactions

The amino and ketone groups participate in Schiff base formation:

Reaction with Aldehydes :

-

Conditions: Ethanol, reflux, 4–6 hours

-

Product: Imine derivatives (e.g., reaction with benzaldehyde yields a stable Schiff base, 70–85% yield).

N-Alkylation:

The amine reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, producing N-alkylated derivatives (60–75% yield).

Acylation:

Acetic anhydride or acetyl chloride acylates the amine, forming acetamide derivatives (85–95% yield).

Mizoroki–Heck Reaction

Used in tandem with allylboration for constructing indanol derivatives:

Conditions :

-

Catalyst: Pd(PPh₃)₂Cl₂

-

Ligand: Chiral BINOL derivatives

-

Solvent: Toluene

-

Temperature: 135°C

Example :

Reaction with allylboronates forms enantiomerically enriched indanol products (65–80% yield, >90% ee) .

Halogen Exchange

The bromine atom can be replaced via Finkelstein reaction:

Conditions :

-

NaI in acetone, reflux

-

Yield: 40–55%.

Table 2: Physicochemical Factors Influencing Reactivity

| Property | Value/Description | Impact on Reactions |

|---|---|---|

| Solubility | DMSO, methanol | Favors polar reaction environments |

| Melting Point | 145–148°C | Stability at elevated temperatures |

| Electron-Withdrawing Groups | Br, Cl, ketone | Activates aryl ring for substitution |

Mechanistic Insights

-

Suzuki Coupling : Proceeds through oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination to form the C–C bond.

-

Reductive Amination : STAB selectively reduces the imine intermediate via a six-membered transition state, ensuring stereochemical control .

This compound’s versatility in cross-coupling, substitution, and condensation reactions makes it valuable for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric applications and toxicity profiles.

Scientific Research Applications

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Ketones

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

- Structure : Incorporates a bromoindole moiety and methoxyphenyl group.

- Physicochemical Properties : Molecular weight 437.0051 g/mol (HRMS-ESI) vs. 265.51 g/mol for the target compound. The indole ring enhances π-π stacking but reduces solubility compared to simpler phenyl systems .

- Applications : Used in multicomponent synthetic protocols for heterocyclic scaffolds.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Structure: Features a longer aliphatic chain (butanone backbone) and dual chloro substituents.

- Reactivity: The extended chain increases steric hindrance, slowing nucleophilic attacks compared to the target compound’s ethanone core .

Phenylglycinamide Derivatives

2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one (24)

- Structure : Piperazine ring with 2-chlorophenyl substitution.

- Analytical Data : LC-MS (ESI) m/z 330.13 vs. the target’s theoretical m/z ~263. Higher molecular weight (330.13 g/mol) correlates with increased polarity .

- Bioactivity : Explored for CNS-targeted applications due to piperazine’s affinity for neurotransmitter receptors .

2-Amino-1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one (33)

Halogenated Psychoactive Analogs

bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one)

- Structure : Dimethoxy and bromo substituents vs. bromo/chloro in the target.

- Applications : Identified as a psychoactive substance with stimulant properties. GC/MS and NMR studies highlight its stability under pyrolysis, unlike the target compound, which lacks methoxy groups .

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one Hydrochloride

- Structure : Chloro and fluoro substituents at positions 2 and 3.

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Bromo and chloro groups enhance electrophilicity, favoring nucleophilic reactions, while methoxy or trifluoromethyl groups alter solubility and receptor binding .

- Analytical Differentiation : LC-MS and HRMS are critical for distinguishing positional isomers (e.g., 4-bromo-3-chloro vs. 2-chloro-3-fluoro) .

- Biological Relevance : Piperazine-containing derivatives show promise in CNS drug development, whereas halogenated analogs like bk-2C-B highlight forensic monitoring needs .

Biological Activity

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a bromine and chlorine substituent on the phenyl ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.52 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, potentially modulating enzyme activities or receptor functions through halogen bonding mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . For instance, studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several derivatives, 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 32 µg/mL for both strains .

Anticancer Potential

Emerging data suggests that this compound may possess anticancer properties . In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The SAR analysis revealed that modifications to the halogen substituents could enhance cytotoxicity against specific cancer types .

Case Study: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one on HT-1080 fibrosarcoma cells revealed an IC50 value of approximately 15 µM, indicating a moderate level of potency compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is closely linked to its structural features. Key findings from SAR studies include:

- Halogen Substitution : The presence of both bromine and chlorine enhances biological activity through increased lipophilicity and potential for halogen bonding.

- Amino Group : The amino functionality is crucial for interaction with biological targets, influencing both receptor binding and enzyme inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-1-(4-fluorophenyl)ethanone | Moderate antibacterial activity |

| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | High cytotoxicity against cancer cells |

| 2-Amino-1-(4-chlorophenyl)ethanone | Low antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis involving bromination/chlorination of the phenyl precursor followed by ketone formation and amination is typical. Purification via recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane) is critical. Validate purity using GC/MS for volatile intermediates and HPLC-UV for final products . For halogenated analogs, ensure inert conditions to prevent dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H/C NMR to confirm the aromatic substitution pattern and amine/ketone functional groups. IR spectroscopy can identify C=O (1700–1750 cm) and N-H (3300–3500 cm) stretches. High-resolution mass spectrometry (HRMS) provides exact mass validation. For structural ambiguities (e.g., tautomerism), X-ray crystallography is definitive .

Q. How can researchers verify the absence of common synthetic byproducts (e.g., dehalogenated derivatives)?

- Methodological Answer : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts. Compare retention times and fragmentation patterns with synthesized reference standards. For halogen loss, monitor isotopic signatures via HRMS .

Advanced Research Questions

Q. How can crystallographic disorder in the crystal structure of this compound be resolved?

- Methodological Answer : High-resolution data (≤0.8 Å) is essential. Use SHELXL’s TWIN and BASF commands to model twinning or disorder. In OLEX2, iterative refinement with electron density maps (e.g., ) helps adjust occupancy ratios. For dynamic disorder, apply restraints to atomic displacement parameters (ADPs) .

Q. What strategies address contradictory NMR and X-ray data (e.g., unexpected tautomeric forms)?

- Methodological Answer : Perform variable-temperature NMR to detect tautomeric equilibria. Solvent effects (e.g., DMSO vs. CDCl) may stabilize specific forms. Validate using DFT calculations (e.g., Gaussian) to predict energetically favorable tautomers. Cross-reference with hydrogen bonding motifs from crystallography, as observed in graph set analysis (e.g., Etter’s rules) .

Q. How do hydrogen bonding networks influence the compound’s stability under varying humidity conditions?

- Methodological Answer : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. Correlate with crystal packing analysis (e.g., Mercury software) to identify strong donor-acceptor pairs (N-H⋯O=C). Stabilize metastable polymorphs by introducing co-crystallizing agents that disrupt unfavorable H-bonding patterns .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular electrostatic potential (MESP) maps highlight electron-deficient regions (e.g., para-bromo substituent). Validate with kinetic studies (e.g., SNAr reactions with amines) under controlled pH .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental H NMR chemical shifts?

- Methodological Answer : Use computational NMR tools (e.g., ACD/Labs or MestReNova) with solvent corrections (IEF-PCM model). Check for paramagnetic impurities or aggregation effects. If shifts deviate >0.5 ppm, re-evaluate proton assignments via H-C HSQC/HMBC correlations .

Q. What experimental controls ensure reproducibility in synthetic protocols for halogenated analogs?

- Methodological Answer : Standardize reaction parameters (temperature, catalyst loading) using design of experiments (DoE). Include internal standards (e.g., deuterated analogs) in NMR to monitor reaction progress. For air-sensitive steps (e.g., amination), use Schlenk techniques with O/HO monitoring via Raman spectroscopy .

Tools and Software Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.